

# Application Notes and Protocols for Doped TiZnO<sub>3</sub>-Related Photocatalysts

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## Compound of Interest

Compound Name: Titanium zinc oxide (TiZnO<sub>3</sub>)

Cat. No.: B079987

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A Note on Terminology: Scientific literature does not extensively describe a distinct ternary compound with the formula TiZnO<sub>3</sub> for photocatalysis. Instead, the term typically refers to composite materials containing titanium dioxide (TiO<sub>2</sub>) and zinc oxide (ZnO), where a zinc titanate (ZnTiO<sub>3</sub>) phase may form, especially after calcination at high temperatures.[1][2] This document, therefore, focuses on doped TiO<sub>2</sub>-ZnO composite systems, which are widely researched for their photocatalytic applications.

## Introduction

The combination of titanium dioxide (TiO<sub>2</sub>) and zinc oxide (ZnO) into composite materials has garnered significant interest in the field of photocatalysis. These composites often exhibit enhanced photocatalytic activity compared to the individual oxides due to improved charge separation and a broader light absorption range.[1][3] Doping these TiO<sub>2</sub>-ZnO systems with various metallic or non-metallic elements can further enhance their efficiency by modifying their electronic and optical properties.[3][4] Doping can introduce defect sites, reduce the band gap energy, and act as trapping sites for photogenerated charge carriers, thereby inhibiting their recombination and increasing the quantum yield of the photocatalytic process.[3]

This document provides an overview of the effects of doping on the photocatalytic activity of TiO<sub>2</sub>-ZnO composites, along with detailed protocols for their synthesis and characterization, and the evaluation of their photocatalytic performance.

## Data Presentation: Effects of Doping on Photocatalytic Activity

The following tables summarize the quantitative data on the photocatalytic performance of various doped TiO<sub>2</sub>-ZnO systems.

Table 1: Photocatalytic Degradation of Methylene Blue (MB) by Doped TiO<sub>2</sub>-ZnO Nanocomposites

Dopant	Synthesis Method	Catalyst Dose (mg/100mL)	Irradiation Time (h)	Degradation Efficiency (%)	Reference
None	Sol-gel	40	6	~84	[5]
Silver (Ag)	Not specified	Not specified	Not specified	100 (compared to 80 for undoped)	[6]
Lanthanum (La)	Sol-gel	Not specified	2.5	96	[7]

Table 2: Photocatalytic Degradation of Various Pollutants by Doped TiO<sub>2</sub> and ZnO Systems

Photocatalyst	Dopant	Pollutant	Irradiation Source	Degradation Efficiency (%)	Reference
N-TiO <sub>2</sub>	Nitrogen	Eriochrome Black T	Visible Light	62	[4]
N-ZnO	Nitrogen	Eriochrome Black T	Visible Light	20	[4]
Fe-doped ZnO-TiO <sub>2</sub>	Iron (10 mol%)	Linear Alkylbenzene Sulfonate	UV Light	Higher than undoped ZnO and ZnO-TiO <sub>2</sub>	[8]
Fe/B/F tridoped TiO <sub>2</sub> -ZnO	Iron, Boron, Fluorine	Not specified	Visible and UV	Significantly higher than pure TiO <sub>2</sub>	[3]
TiO <sub>2</sub> -ZnO (9:1)	None	C.I. Basic Blue 9	UV Light	97.2	[1]

## Experimental Protocols

### Synthesis of Doped TiO<sub>2</sub>-ZnO Nanocomposites

#### a) Sol-Gel Method for Fe-doped ZnO-TiO<sub>2</sub> Nanopowders[8]

- **Precursor Preparation:** Prepare separate solutions of zinc nitrate, titanium isopropoxide, and iron nitrate in a suitable solvent like ethanol.
- **Mixing:** Slowly add the titanium isopropoxide solution to the zinc nitrate solution under vigorous stirring. Subsequently, add the iron nitrate solution dropwise to the mixture.
- **Gel Formation:** Continue stirring the solution until a homogenous sol is formed. The sol is then aged at room temperature for a specified period (e.g., 24 hours) to form a gel.
- **Drying:** Dry the gel in an oven at a temperature of approximately 80-100 °C to remove the solvent.

- **Calcination:** Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 500 °C) for several hours to obtain the crystalline doped TiO<sub>2</sub>-ZnO nanocomposite.

#### b) Hydrothermal Method for TiO<sub>2</sub>-ZnO Systems

- **Precursor Solution:** Prepare an aqueous solution containing titanium and zinc precursors, such as titanium butoxide and zinc acetate.
- **Dopant Addition:** Introduce the dopant precursor (e.g., a salt of the desired metal) into the solution.
- **Hydrothermal Reaction:** Transfer the solution into a Teflon-lined stainless-steel autoclave and heat it at a controlled temperature (e.g., 150-200 °C) for a specific duration (e.g., 12-24 hours).
- **Product Recovery:** After the autoclave cools down to room temperature, collect the precipitate by centrifugation or filtration.
- **Washing and Drying:** Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts. Finally, dry the product in an oven.

## Characterization of Photocatalysts

#### a) X-ray Diffraction (XRD)

- **Purpose:** To determine the crystalline structure and phase composition of the synthesized materials.
- **Protocol:**
  - Prepare a powdered sample of the photocatalyst.
  - Mount the sample on a sample holder.
  - Perform XRD analysis using a diffractometer with Cu K $\alpha$  radiation.
  - Scan the sample over a 2 $\theta$  range, typically from 20° to 80°.

- Analyze the resulting diffraction pattern to identify the crystalline phases (e.g., anatase  $\text{TiO}_2$ , wurtzite  $\text{ZnO}$ ,  $\text{ZnTiO}_3$ ) by comparing the peak positions and intensities with standard JCPDS data.<sup>[5]</sup>

#### b) Scanning Electron Microscopy (SEM)

- Purpose: To investigate the surface morphology and particle size of the photocatalyst.
- Protocol:
  - Mount a small amount of the powder sample onto an SEM stub using conductive carbon tape.
  - Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.
  - Introduce the sample into the SEM chamber.
  - Acquire images at different magnifications to observe the morphology and size of the nanoparticles.

#### c) UV-Visible Diffuse Reflectance Spectroscopy (DRS)

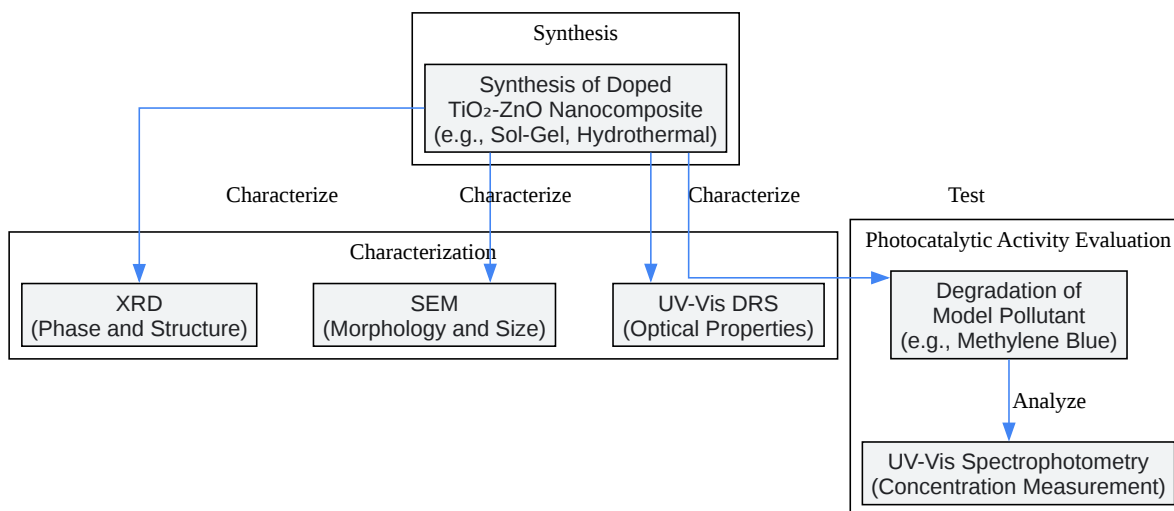
- Purpose: To determine the light absorption properties and estimate the band gap energy of the photocatalyst.
- Protocol:
  - Place the powdered sample in a sample holder.
  - Record the diffuse reflectance spectrum over a UV-Vis range (e.g., 200-800 nm).
  - Convert the reflectance data to absorbance using the Kubelka-Munk function.
  - Plot  $(\alpha h\nu)^2$  versus  $h\nu$  (for direct band gap semiconductors) and extrapolate the linear portion of the curve to the energy axis to determine the band gap energy.<sup>[9]</sup>

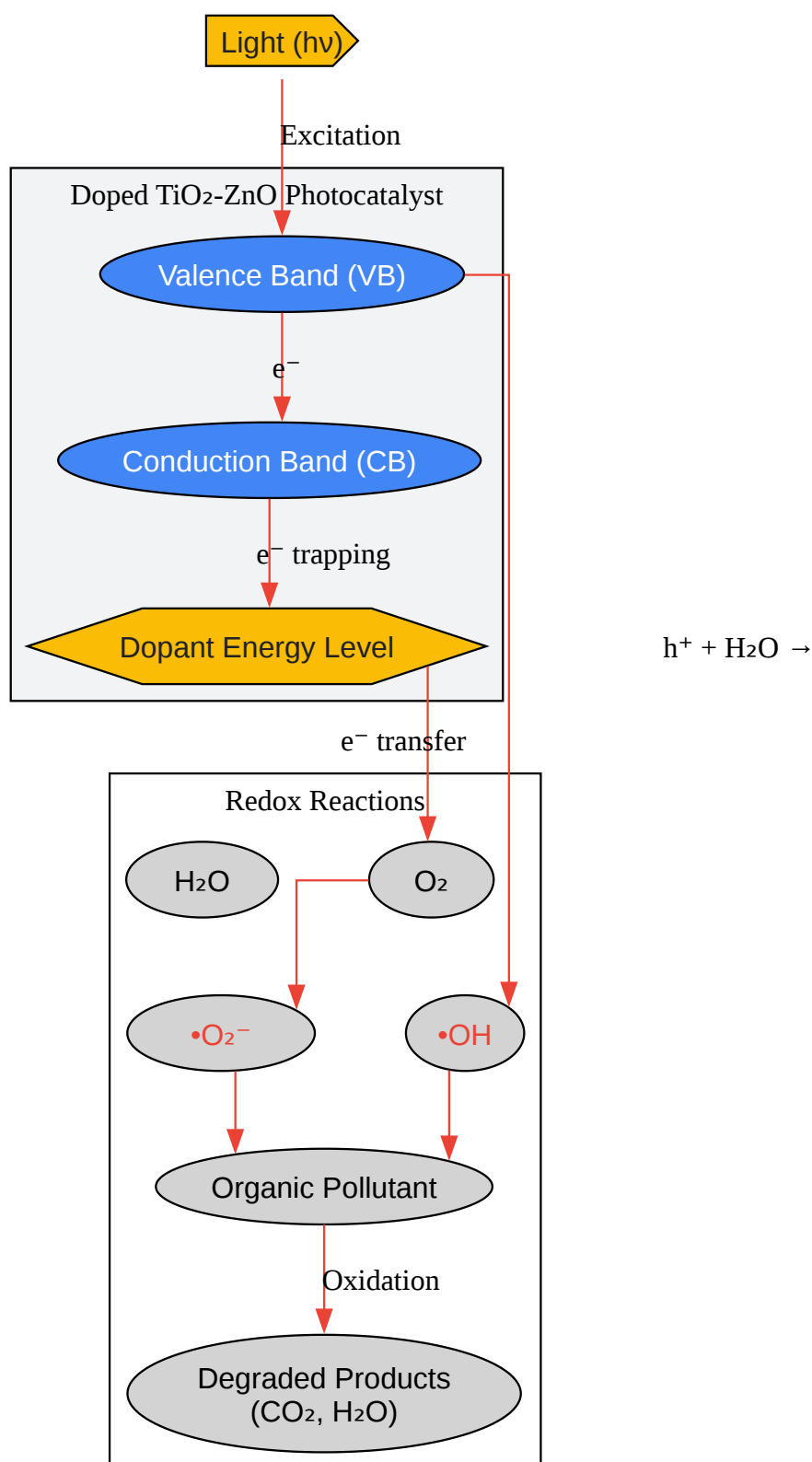
## Evaluation of Photocatalytic Activity

- Purpose: To measure the efficiency of the photocatalyst in degrading a model organic pollutant.
- Protocol for Methylene Blue (MB) Degradation:[5]
  - Prepare a stock solution of MB in deionized water (e.g., 10 mg/L).
  - Disperse a specific amount of the photocatalyst (e.g., 40 mg) in a known volume of the MB solution (e.g., 100 mL).[5]
  - Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
  - Irradiate the suspension with a suitable light source (e.g., UV lamp or simulated solar light).
  - At regular time intervals, withdraw aliquots of the suspension and centrifuge them to separate the photocatalyst particles.
  - Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
  - Calculate the degradation efficiency using the formula:  $\text{Degradation (\%)} = [(C_0 - C_t) / C_0] \times 100$ , where  $C_0$  is the initial concentration and  $C_t$  is the concentration at time  $t$ .

## Visualizations

## Experimental Workflow





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